molecular formula C22H16BrNO2 B11553427 4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B11553427
M. Wt: 406.3 g/mol
InChI Key: CICASOKQZHYATO-GDAHVAROSA-N
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Description

4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is an organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves a multi-step process. One common method involves the condensation of 4-bromobenzaldehyde with aniline to form the Schiff base, followed by the esterification with cinnamic acid derivatives under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
  • 4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-fluorophenyl)prop-2-enoate
  • 4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-methylphenyl)prop-2-enoate

Uniqueness

4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C22H16BrNO2

Molecular Weight

406.3 g/mol

IUPAC Name

[4-(phenyliminomethyl)phenyl] (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C22H16BrNO2/c23-19-11-6-17(7-12-19)10-15-22(25)26-21-13-8-18(9-14-21)16-24-20-4-2-1-3-5-20/h1-16H/b15-10+,24-16?

InChI Key

CICASOKQZHYATO-GDAHVAROSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

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